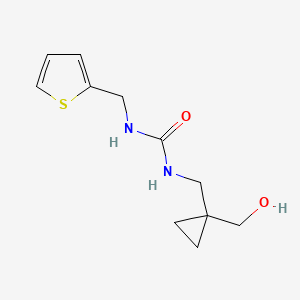

1-((1-(羟甲基)环丙基)甲基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized and modified to enhance their pharmacological properties or to create new materials with desirable physical and chemical characteristics.

Synthesis Analysis

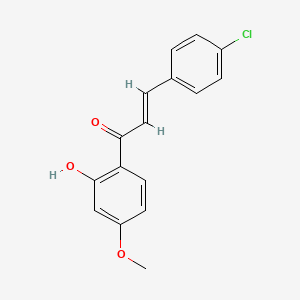

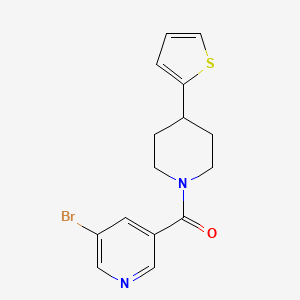

The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, various synthetic strategies have been employed to create urea derivatives with different substituents and structural features. For example, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was achieved by optimizing the spacer length and testing compounds with greater conformational flexibility . Another study reported the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, highlighting the importance of the arylurea moiety's position relative to the thioether linker .

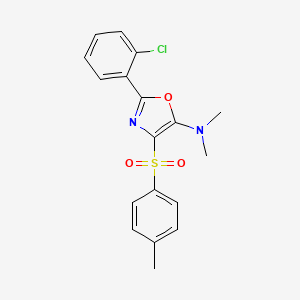

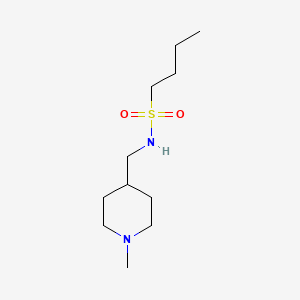

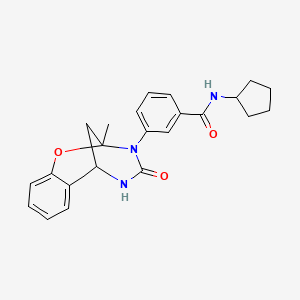

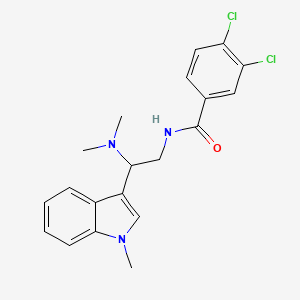

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of these compounds . Additionally, Density Functional Theory (DFT) studies provide insights into the optimized molecular structure and electronic properties, such as the frontier molecular orbitals, which are important for understanding the reactivity and interaction of the molecules .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. The papers provided do not detail specific reactions for "1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do discuss the reactivity of similar compounds. For instance, the antiacetylcholinesterase activity of certain urea derivatives is attributed to their ability to interact with enzyme hydrophobic binding sites . The binding interactions of urea derivatives with biological targets, such as neuropeptide Y5 receptors and VEGFR-2 tyrosine kinase, are also influenced by their chemical structure .

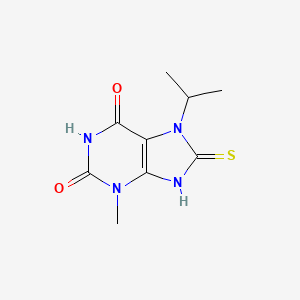

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical investigations, including vibrational spectra and HOMO-LUMO analyses, provide valuable information about the stability and electronic properties of these compounds . For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the compound, while the NBO study can reveal information about the electron density distribution and intermolecular interactions .

科学研究应用

有机光伏 (OPVs) 增强

背景:THU 属于 α,ω-二(噻吩-2-基)烷烃类。研究人员已经探索了它作为溶剂添加剂以增强聚合物太阳能电池 (PSCs) 性能的潜力。

主要发现:- 光伏性能:当作为加工溶剂添加剂掺入时,THU 显着提高了 PTB7-Th:PC71BM 体异质结 (BHJ) PSCs 中的光电流 .

- 优化混合物:在所研究的添加剂中,1,8-二(噻吩-2-基)辛烷(一种特定的 THU 衍生物)导致最优化的 PTB7-Th:PC71BM 混合物。 它导致更均匀的聚合物晶体,改善结晶度,并增强 PC71BM 的堆积,最终实现 9.87% 的功率转换效率(与参考添加剂的 8.65% 相比) .

- 稳定性:用 1,8-二(噻吩-2-基)辛烷处理的 PSCs 表现出改善的稳定性 .

硼载体用于中子俘获治疗

背景:含硼化合物在癌症治疗的中子俘获治疗中起着至关重要的作用。

相关性:材料科学:溶剂对结晶度的影响

见解:超分子化学:主客体系统

相关性:总之,THU 及其衍生物在从太阳能到药物递送和材料科学的各个领域都很有前景。研究人员继续揭示其全部潜力,使其成为进一步研究的有趣主题。 🌟

属性

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCOWJGOIRQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)